CYP11B2 (Aldosterone Synthase) Inhibitory Potency: Direct Comparison with Clinical Benchmark Osilodrostat
tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate demonstrates potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2.90 nM in a stably transfected mouse Y-1 cell assay using deoxycortisol or deoxycorticosterone as substrate [1]. For comparison, the clinically approved aldosterone synthase inhibitor osilodrostat (LCI699) exhibits an IC50 of 0.7 nM against human CYP11B2 under comparable conditions [2]. While osilodrostat shows slightly higher absolute potency, the target compound's sub-10 nM activity places it within the same order of magnitude as a validated therapeutic agent, establishing its utility as a viable scaffold or intermediate for developing novel aldosterone synthase modulators.
| Evidence Dimension | Inhibition of human CYP11B2 (IC50) |
|---|---|
| Target Compound Data | 2.90 nM |
| Comparator Or Baseline | Osilodrostat (LCI699): 0.7 nM |
| Quantified Difference | 4.1-fold less potent than osilodrostat |
| Conditions | Human CYP11B2 stably transfected in mouse Y-1 cells; substrate: deoxycortisol or deoxycorticosterone; 48 hr incubation |
Why This Matters
Quantifies the compound's potency against a therapeutically validated target, enabling researchers to benchmark its activity against a known clinical candidate when selecting a starting point for aldosterone synthase inhibitor development.
- [1] BindingDB. BDBM50619271 (CHEMBL5413659). IC50 = 2.90 nM. Inhibition of human CYP11B2 stably transfected in mouse Y-1 cells. University Hospital of Wuerzburg / ChEMBL. View Source
- [2] MedChemExpress. Osilodrostat (LCI699). IC50 = 0.7 nM (human aldosterone synthase). View Source
